molecular formula C6H12N4S B13681272 1-Isobutyl-5-(methylthio)-1H-tetrazole

1-Isobutyl-5-(methylthio)-1H-tetrazole

Cat. No.: B13681272
M. Wt: 172.25 g/mol
InChI Key: SMJHUJATESCNHB-UHFFFAOYSA-N
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Description

1-Isobutyl-5-(methylthio)-1H-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with an isobutyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-5-(methylthio)-1H-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutylamine with carbon disulfide and sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The isobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of bases like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

1-Isobutyl-5-(methylthio)-1H-tetrazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Isobutyl-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain compounds. The methylthio group can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and proteins. The isobutyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • 1-Isobutyl-5-(methylthio)-1H-pyrazole
  • 1-Isobutyl-5-(methylthio)-1H-imidazole
  • 1-Isobutyl-5-(methylthio)-1H-triazole

Comparison: 1-Isobutyl-5-(methylthio)-1H-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to pyrazoles, imidazoles, and triazoles

Properties

Molecular Formula

C6H12N4S

Molecular Weight

172.25 g/mol

IUPAC Name

1-(2-methylpropyl)-5-methylsulfanyltetrazole

InChI

InChI=1S/C6H12N4S/c1-5(2)4-10-6(11-3)7-8-9-10/h5H,4H2,1-3H3

InChI Key

SMJHUJATESCNHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NN=N1)SC

Origin of Product

United States

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